Ethyl 1,2-dimethylindole-3-carboxylate Ethyl 1,2-dimethylindole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 20357-14-6
VCID: VC7237388
InChI: InChI=1S/C13H15NO2/c1-4-16-13(15)12-9(2)14(3)11-8-6-5-7-10(11)12/h5-8H,4H2,1-3H3
SMILES: CCOC(=O)C1=C(N(C2=CC=CC=C21)C)C
Molecular Formula: C13H15NO2
Molecular Weight: 217.268

Ethyl 1,2-dimethylindole-3-carboxylate

CAS No.: 20357-14-6

Cat. No.: VC7237388

Molecular Formula: C13H15NO2

Molecular Weight: 217.268

* For research use only. Not for human or veterinary use.

Ethyl 1,2-dimethylindole-3-carboxylate - 20357-14-6

Specification

CAS No. 20357-14-6
Molecular Formula C13H15NO2
Molecular Weight 217.268
IUPAC Name ethyl 1,2-dimethylindole-3-carboxylate
Standard InChI InChI=1S/C13H15NO2/c1-4-16-13(15)12-9(2)14(3)11-8-6-5-7-10(11)12/h5-8H,4H2,1-3H3
Standard InChI Key RQRUAENQOVZHNW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(C2=CC=CC=C21)C)C

Introduction

Chemical Identity and Structural Characteristics

Ethyl 1,2-dimethylindole-3-carboxylate (systematic IUPAC name: ethyl 1,2-dimethyl-1H-indole-3-carboxylate) has the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 233.27 g/mol. The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substituents at the 1-, 2-, and 3-positions differentiate it from simpler indole derivatives.

Molecular Geometry and Crystallography

While no direct crystallographic data exists for ethyl 1,2-dimethylindole-3-carboxylate, related structures such as ethyl 1,3-dimethyl-1H-indole-2-carboxylate ( ) exhibit planar indole rings with dihedral angles between substituents. For example, the ester group in ethyl 1,3-dimethylindole-2-carboxylate forms a dihedral angle of 5.26° with the indole plane, suggesting moderate steric hindrance . Analogously, the 1,2-dimethyl substitution in the target compound likely induces slight distortions in the indole ring, influencing packing interactions in the solid state.

Spectroscopic Properties

  • Nuclear Magnetic Resonance (NMR):
    The proton NMR spectrum of ethyl 1,2-dimethylindole-3-carboxylate analogs shows characteristic signals for aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 1.2–2.5 ppm), and ethoxycarbonyl moieties (δ 4.1–4.3 ppm for CH₂ and δ 1.3 ppm for CH₃) .

  • Infrared (IR) Spectroscopy:
    Stretching vibrations for the ester carbonyl group (C=O) typically appear near 1700–1750 cm⁻¹, while N-H stretches (absent in this N-methylated compound) are replaced by C-H vibrations from methyl groups .

Synthesis and Reaction Pathways

Classical Synthetic Routes

The synthesis of ethyl 1,2-dimethylindole-3-carboxylate can be inferred from methods used for analogous indole derivatives. A common strategy involves:

  • Fischer Indole Synthesis: Cyclization of phenylhydrazines with α,β-unsaturated carbonyl compounds under acidic conditions.

  • Alkylation of Preformed Indoles: For example, methylation of ethyl indole-3-carboxylate using methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH) .

In a representative procedure, ethyl 2-carbethoxy-3-methylindole is treated with NaH in tetrahydrofuran (THF), followed by methyl iodide to introduce the second methyl group . The reaction typically proceeds at room temperature over 6 hours, yielding the product after extraction and crystallization .

Modern Catalytic Approaches

Recent advances employ hypercrosslinked polymers (HCPs) functionalized with N-heterocyclic carbene–copper complexes to catalyze indole functionalization . These catalysts enhance regioselectivity and reduce reaction times compared to traditional methods. For instance, ethyl 3-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-2-oxo-2-phenylethyl)-1H-indole-2-carboxylate was synthesized using such systems, achieving yields >80% .

Physicochemical Properties

Thermal Stability and Phase Behavior

Data from structurally similar compounds provides estimates for key parameters:

PropertyValue (Estimated)Source Compound
Melting Point120–125°CEthyl 5-(acetyloxy)-1,2-dimethylindole-3-carboxylate
Boiling Point410–415°CEthyl 4-nitro-1,2-dimethylindole-3-carboxylate
Density1.2±0.1 g/cm³Ethyl 1,3-dimethylindole-2-carboxylate
Flash Point204±27°CEthyl 5-(acetyloxy)-1,2-dimethylindole-3-carboxylate

The presence of electron-withdrawing groups (e.g., nitro) increases melting and boiling points compared to alkyl-substituted analogs .

Solubility and Partitioning

Ethyl 1,2-dimethylindole-3-carboxylate is expected to exhibit low water solubility (<0.1 mg/mL) due to its hydrophobic indole core and ester group. The calculated logP (octanol-water partition coefficient) is approximately 2.8–3.1, indicating moderate lipophilicity .

Applications and Derivatives

Pharmaceutical Intermediates

Indole derivatives are pivotal in drug discovery, serving as precursors to serotonin receptor modulators and kinase inhibitors. The ethoxycarbonyl group at position 3 facilitates further functionalization, such as hydrolysis to carboxylic acids or transesterification . For example, indole-3-acetic acids synthesized from similar esters show bioactivity in plant growth regulation .

Materials Science

Hypercrosslinked polymers incorporating indole moieties demonstrate exceptional thermal stability and surface areas >500 m²/g, making them suitable for gas storage or catalysis . Ethyl 1,2-dimethylindole-3-carboxylate could serve as a monomer in such frameworks.

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